Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-
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Overview
Description
Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- is a chemical compound known for its unique structure and properties It is a derivative of benzenecarbothioamide, where the 4-position on the benzene ring is substituted with a methylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- typically involves the reaction of benzenecarbothioamide with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s imino group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share a similar core structure but differ in their functional groups.
Uniqueness
Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- is unique due to its specific substitution pattern and the presence of both thioamide and imino functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64510-92-5 |
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Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)iminomethyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2S/c1-11-2-8-14(9-3-11)17-10-12-4-6-13(7-5-12)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
ZEFZPCKVMIHZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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